Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate
Description
Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate is a spirocyclic compound characterized by a piperidine ring fused to a dihydrothienopyran moiety. The (R)-configuration at the 5'-position and the tert-butyloxycarbonyl (Boc) protecting group are critical for its biological activity and stability . This compound belongs to a class of spiroheterocycles that have gained attention in medicinal chemistry due to their structural rigidity and ability to interact with diverse biological targets.
Key applications include its role as a lead compound in antitubercular drug development. Studies by Alluri et al. (2018) demonstrated its efficacy against both active and dormant Mycobacterium tuberculosis (Mtb), with the 5'-methyl substituent and (R)-stereochemistry enhancing potency . The spiro architecture improves metabolic stability and target engagement, making it a promising scaffold for combating drug-resistant tuberculosis .
Properties
Molecular Formula |
C17H25NO3S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
tert-butyl (5R)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3/t12-/m1/s1 |
InChI Key |
DRNOJQCXQYJCTI-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Canonical SMILES |
CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The spiro-piperidine structure is known for its ability to interact with biological targets involved in cancer progression. For instance, compounds derived from similar scaffolds have shown activity against various kinases implicated in cancer, such as ITK and BTK kinases.
Case Study:
In a structure-activity relationship study, derivatives of spirooxindoles were synthesized and evaluated for their antiproliferative effects on cancer cell lines. Notably, certain derivatives exhibited high activity against ITK-high Jurkat cells, suggesting that modifications to the tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate structure could enhance its efficacy against specific cancer types .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Its structural features may allow it to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.
Research Findings:
Studies have indicated that compounds with similar structural motifs can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. This suggests that this compound could be a candidate for further research in neuroprotection .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified to create various derivatives with potential biological activities.
Synthesis Pathways:
- Functionalization: The carboxylate group can be easily modified to introduce other functional groups.
- Diversity-Oriented Synthesis: This compound can be used in combinatorial chemistry to generate libraries of related compounds for biological screening.
Data Table: Synthesis Yield and Conditions
| Compound Derivative | Reaction Conditions | Yield (%) |
|---|---|---|
| 5-Aryl Substituted Derivative | Reflux in DMF with base | 75% |
| Hydroxyphenyl Derivative | Room temperature with catalyst | 60% |
Development of Functional Materials
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. For example, its potential as a polymer additive or as part of composite materials is being explored.
Application Example:
Research into polymer blends incorporating this compound has shown improved thermal stability and mechanical properties compared to traditional materials. This could lead to advancements in fields such as packaging and electronics .
Mechanism of Action
The mechanism of action of Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- The (R)-5'-methyl group is essential for antitubercular activity, as its removal or inversion to (S)-configuration drastically reduces potency .
- Halogenation or fluorination of the scaffold repurposes the compound for nociceptin/orphanin FQ peptide (NOP) receptor antagonism, demonstrating scaffold versatility .
Functional Analogs in Other Therapeutic Areas
NOP Receptor Antagonists
Compounds like LY2817412 and ¹¹C-10c share the dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] core but feature halogenated or fluorinated substituents. These analogs exhibit high affinity for NOP receptors (Ki < 1 nM) and are used in positron emission tomography (PET) imaging for neurological disorders . Unlike the antitubercular derivatives, these compounds prioritize lipophilicity and blood-brain barrier penetration, achieved via halogen atoms and fluoropyridinyl groups .
Anticonvulsant and Anticancer Spiro Derivatives
These compounds often incorporate heterocyclic extensions (e.g., benzodioxole) to enhance binding to ion channels or apoptotic pathways .
Research Findings and Mechanistic Insights
Antitubercular Mechanism
The target compound inhibits isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt essential for Mtb persistence in dormancy . Its (R)-5'-methyl group optimizes steric interactions with the ICL active site, while the Boc group enhances solubility and bioavailability .
NOP Receptor Antagonism
LY2817412 and related analogs bind to the NOP receptor’s hydrophobic pocket, with the 2'-chloro-4',4'-difluoro groups increasing binding affinity. These compounds show promise in pain modulation and addiction therapy .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
| Compound | Molecular Formula | Biological Target | IC₅₀/Ki | Therapeutic Area | Key Modification Impact |
|---|---|---|---|---|---|
| (R)-5'-Methyl derivative | C₁₆H₂₅NO₃S | Mtb ICL | 0.5–2.0 μg/mL | Tuberculosis | 5'-CH₃ enhances ICL inhibition |
| LY2817412 | C₂₃H₂₂ClF₃N₃O₃S | NOP receptor | 0.3 nM | Neurology/Pain | Halogens increase receptor affinity |
| ¹¹C-10c (PET ligand) | C₁₈H₂₁F₃N₂O₂S | NOP receptor | 0.8 nM | Neuroimaging | Fluorine improves BBB penetration |
Biological Activity
Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula : C17H25NO3S
- Molecular Weight : 325.45 g/mol
- IUPAC Name : this compound
This structure includes a spirocyclic framework that is often associated with diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various compounds structurally related to this compound. In vitro assays demonstrated promising antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zones ranged from 20 to 25 mm.
- Escherichia coli : MIC values were reported between 20 to 25 μg/mL for certain derivatives.
These results indicate that the compound may possess significant antibacterial properties, potentially comparable to standard antibiotics like ciprofloxacin .
Anti-cancer Activity
The compound's potential anti-cancer activity has also been explored through various assays. For example, it has shown selective inhibition of cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. Notably:
- In vivo studies demonstrated reduced tumor volumes in mouse models treated with related compounds.
- Biochemical assays indicated interactions with P-glycoprotein (P-gp), suggesting a mechanism for overcoming multidrug resistance in cancer therapy .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors or transporters (e.g., P-gp), affecting drug absorption and efficacy.
- Oxidative Stress Induction : Some studies suggest that it can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Study on Antibacterial Activity : A study evaluated a series of spirocyclic compounds against clinical strains of bacteria. Results indicated that modifications to the structure significantly influenced antibacterial potency .
- Cancer Cell Line Study : Research involving MCF-7 breast cancer cells showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, highlighting their potential as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
